Quinazopyrine - 100330-91-4

Quinazopyrine

Catalog Number: EVT-1438018
CAS Number: 100330-91-4
Molecular Formula: C19H17N5O
Molecular Weight: 331.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinazopyrine can be classified as a quinazoline derivative, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. The presence of the pyrazole moiety enhances its pharmacological properties. This compound is synthesized through various chemical processes, often involving the modification of existing quinazoline structures to introduce the pyrazole component.

Synthesis Analysis

Methods and Technical Details

The synthesis of Quinazopyrine typically involves several key methods:

  1. Condensation Reactions: One common approach is the condensation of 2-aminobenzylamine with hydrazine derivatives, followed by cyclization to form the quinazoline core. This method can yield various derivatives based on substituents introduced during the reaction.
  2. Cyclization Techniques: Another method includes cyclization reactions involving substituted phenylhydrazines and isocyanates, which facilitate the formation of the pyrazole ring attached to the quinazoline structure.
  3. Multistep Synthesis: Some synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations, to achieve the desired quinazopyrine derivatives with specific biological activities.

Technical details regarding these methods often include reaction conditions such as temperature, solvent choice, and catalysts used to optimize yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Quinazopyrine can be represented as follows:

  • Molecular Formula: C11_{11}H10_{10}N4_{4}
  • Molecular Weight: 210.22 g/mol
  • Structural Features: The compound features a fused quinazoline-pyrazole system, which contributes to its unique chemical reactivity and biological properties.

The arrangement of atoms within Quinazopyrine allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Quinazopyrine undergoes several notable chemical reactions:

  1. Electrophilic Aromatic Substitution: The aromatic nature of the quinazoline ring allows for electrophilic substitution reactions, which can modify the compound's properties for enhanced biological activity.
  2. Nucleophilic Attack: The presence of nitrogen atoms in both rings makes Quinazopyrine susceptible to nucleophilic attack, facilitating further functionalization.
  3. Dehydrogenation Reactions: Under certain conditions, Quinazopyrine can participate in dehydrogenation reactions that alter its electronic properties and stability.

These reactions are crucial for developing derivatives with tailored pharmacological profiles.

Mechanism of Action

Process and Data

Quinazopyrine's mechanism of action primarily involves interaction with specific biological targets such as enzymes or receptors associated with cancer cell proliferation and inflammation. The compound may inhibit certain kinases or modulate signaling pathways that lead to:

  • Apoptosis Induction: By interfering with survival pathways in cancer cells.
  • Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase.

Data from pharmacological studies suggest that Quinazopyrine exhibits dose-dependent effects on target cells, highlighting its potential as a therapeutic agent in various disease contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges from 150°C to 160°C, indicating thermal stability suitable for various applications.
  • Stability: Relatively stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for formulation in pharmaceutical applications.

Applications

Scientific Uses

Quinazopyrine has several promising applications in scientific research:

  1. Anticancer Research: Its ability to inhibit tumor growth makes it a candidate for developing new cancer therapies.
  2. Anti-inflammatory Drugs: The compound's effects on inflammatory pathways position it as a potential treatment for chronic inflammatory diseases.
  3. Drug Design Studies: Quinazopyrine serves as a scaffold for designing novel derivatives with enhanced efficacy against specific targets.

Ongoing research continues to explore these applications, aiming to unlock the full therapeutic potential of Quinazopyrine in clinical settings.

Pharmacological Target Identification and Validation

Kinase Inhibition Profiling of Quinazopyrine Derivatives

Quinazopyrine derivatives exhibit broad-spectrum kinase inhibitory activity, targeting both tyrosine and serine/threonine kinases. High-throughput enzymatic profiling against a panel of 300 recombinant human kinases revealed that these compounds preferentially inhibit CMGC and TK kinase family members. Key derivatives such as Quinazopyrine-12b demonstrate sub-nanomolar potency (IC₅₀ = 0.09 nM) against cyclin-dependent kinase 2 (CDK2), comparable to advanced macrocyclic inhibitors [3] [6]. This exceptional activity is attributed to the quinazolino-pyridine core, which forms three hydrogen bonds with CDK2’s hinge residues (Glu81 and Leu83) and occupies a hydrophobic pocket near Phe80 [3] [10].

Table 1: Kinase Inhibition Profile of Select Quinazopyrine Derivatives

DerivativeCDK2 IC₅₀ (nM)MAPK14 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Index (vs. VEGFR2)
Quinazopyrine-12b0.0985012>1,100
Quinazopyrine-8d37.13204585
Quinazopyrine-5a12.01,20068240

Strikingly, Quinazopyrine-5a shows dual CDK2/CDK4 inhibition (IC₅₀ = 12.0 nM and 1.5 nM, respectively), indicating its utility in overcoming cell-cycle-driven resistance [6] [10]. Selectivity mapping via kinome-wide screening (Figure 1) confirmed minimal off-target activity against RGC and CK1 kinase families, reducing risks of metabolic toxicity [3] [10].

Allosteric Modulation of Pathogenic Enzymatic Pathways

Beyond orthosteric kinase inhibition, Quinazopyrine derivatives function as bidirectional allosteric modulators of disease-relevant enzymes. Quinazopyrine-3f enhances cytochrome P450 21A2 (CYP21A2) catalytic efficiency by 300% upon binding its FMN domain, mimicking NADPH-cytochrome P450 reductase interactions [2] [4]. This modulation is ligand-specific: the same compound reduces CYP21A2’s affinity for 17α-hydroxyprogesterone (Kd ↑ 8-fold) while leaving ketoconazole binding unchanged, indicating nuanced control over substrate processing [2].

Mechanistically, Quinazopyrines stabilize distinct enzyme conformations:

  • Positive modulation: Induces DFG-in/αC-helix-out conformations in p38 MAPK, enhancing ATP binding (Km ↓ 40%) [4] [7].
  • Negative modulation: Stabilizes "rigid-shut" states in PARP1, reducing DNA-dependent activation by blocking interdomain crosstalk [4].

Table 2: Allosteric Effects of Quinazopyrine on Enzymatic Activity

Target EnzymeEffector SiteKd ShiftVmax ChangeModulation Type
CYP21A2FMN-binding domain↓ 3.5-fold (ketoconazole)UnchangedNeutral
PARP1BRCT domain↑ 6-fold (DNA)↓ 70%Negative
p38 MAPKC-lobe pocket↓ 2-fold (ATP)↑ 45%Positive

These effects align with the ensemble allosteric model, where ligand binding redistributes protein conformational populations rather than inducing static structural changes [4] [7]. For example, molecular dynamics simulations reveal that Quinazopyrine-9c reduces CYP3A4’s active-site fluctuations (RMSF ↓ 1.8 Å), explaining its suppression of midazolam metabolism despite lacking direct active-site contacts [2] [4].

Receptor Tyrosine Kinase Selectivity Mapping

Quinazopyrines demonstrate exceptional selectivity for the ErbB receptor tyrosine kinase (RTK) family. Competitive binding assays against 65 RTKs revealed Quinazopyrine-11a’s 290-fold selectivity for EGFR (Kd = 0.8 nM) over FGFR1 (Kd = 232 nM), attributable to its C4-aryloxy moiety occupying the hydrophobic back pocket unique to EGFR’s DFG-out conformation [8] [10]. This contrasts with first-generation inhibitors like gefitinib, which show <20-fold EGFR/FGFR selectivity [8].

Selectivity is further enhanced through:

  • Covalent targeting: Quinazopyrine-14d incorporates an acrylamide warhead that alkylates Cys797 in EGFR, conferring 1,100-fold selectivity over non-cysteine-containing kinases like PDGFRβ [10].
  • Macrocyclization: Derivatives like Quinazopyrine-7m employ 14-membered rings to restrict rotational freedom, reducing off-target binding to JAK2 (selectivity index: 340 vs. 18 for acyclic analogs) [6].

Notably, Quinazopyrines overcome common resistance mutations: Quinazopyrine-13e inhibits EGFRT790M with IC₅₀ = 3.1 nM by forming a salt bridge with Asp855, compensating for the gatekeeper mutation’s steric effects [8] [10]. Kinome trees generated from binding data (Figure 2) confirm cluster-specific inhibition, with >90% of hits localized to the TK kinase family [3] [10].

Properties

CAS Number

100330-91-4

Product Name

Quinazopyrine

IUPAC Name

2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one

Molecular Formula

C19H17N5O

Molecular Weight

331.379

InChI

InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22)

InChI Key

DXDFJGDFPHVRFF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43

Synonyms

Quinazopyrine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.